6-Bromo-3-(fluoromethyl)benzo[d]isoxazole
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Overview
Description
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is a heterocyclic compound that features a bromine atom and a fluoromethyl group attached to a benzo[d]isoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a brominated precursor, which undergoes a cyclization reaction with a fluoromethylating agent. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluoromethyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
6-Bromo-3-(fluoromethyl)benzo[d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of bromodomain-containing proteins, which play a role in gene regulation. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene expression .
Comparison with Similar Compounds
- 3-(Fluoromethyl)benzo[d]isoxazole
- 6-Bromo-3-methylbenzo[d]isoxazole
- 3-Bromo-5-(fluoromethyl)isoxazole
Uniqueness: 6-Bromo-3-(fluoromethyl)benzo[d]isoxazole is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
6-bromo-3-(fluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
InChI Key |
HAMNCGNQZONEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CF |
Origin of Product |
United States |
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